3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol
Description
3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted at position 3 with an amino group linked to a 3-chloro-4-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological or agrochemical applications.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(4-8(6)11)13-10-14-9(16)5-12-15-10/h2-5H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWTZEWFMLBMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol typically involves the nucleophilic substitution of cyanuric chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or acetonitrile. The reaction conditions often require refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency of the process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as sodium hydroxide, in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol (CAS Number: 535981-62-5) is a triazine derivative that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
The chemical structure of this compound features a triazine ring with a chloro-substituted aromatic amine, contributing to its potential reactivity and biological activity.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Triazine derivatives are known for their diverse biological activities, including antimicrobial and anti-cancer properties. Studies have shown that modifications in the triazine structure can enhance bioactivity against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives, including compounds similar to this compound. The findings indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting that this compound could serve as a lead compound for further development in oncology .
Agricultural Chemistry
Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. Research is ongoing to evaluate the efficacy of this compound in controlling weed species while minimizing environmental impact.
Case Study: Herbicidal Activity
Field trials conducted by agricultural researchers demonstrated that triazine-based herbicides showed effective control over specific weed populations without adversely affecting crop yield. The compound's selective toxicity could lead to its application in developing safer herbicide formulations .
Material Science
The unique properties of triazines make them suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
Research Insights: Polymer Synthesis
Recent studies have explored the incorporation of triazine moieties into polymer matrices to improve mechanical properties and thermal stability. The incorporation of this compound into polyamide matrices was shown to enhance the thermal degradation temperature significantly .
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues with Triazin-5-ol Core
The triazin-5-ol scaffold is a common feature among several compounds, with variations in substituents influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Lipophilicity : The 3-chloro-4-methylphenyl group increases lipophilicity relative to methoxybenzyl (Ev14) or dichlorophenyl (Ev7), possibly affecting membrane permeability.
- Electronic Effects : Chlorine substituents on the phenyl ring (target compound and Ev7) introduce electron-withdrawing effects, altering electronic distribution and reactivity.
Functional Analogues with Divergent Cores
Compounds with distinct heterocyclic cores but similar substituents provide insight into functional group influences:
Triazole Derivatives
- 5-(3-Chlorophenyl)-4-[(2-fluorobenzylidene)amino]-1,2,4-triazole-3-thiol (): Features a triazole core with a fluorobenzylideneamino group. The thiol group may confer redox activity, differing from the triazin-5-ol hydroxyl group .
- 3-(2,4-Dichlorophenyl)-5-[[3-(trifluoromethyl)benzyl]sulfanyl]-1,2,4-triazol-4-amine (): Combines trifluoromethyl and dichlorophenyl groups, enhancing hydrophobicity and metabolic stability .
Urea Herbicides
- 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea (): Shares the 3-chloro-4-methylphenyl group but has a urea core. It inhibits photosynthesis via D1 protein interaction, suggesting that the phenyl substituent may drive target specificity even with divergent cores .
Pharmacological and Agrochemicall Profiles
- FABP4 Inhibition: The sulfanyl-triazin-5-ol derivative (Ev7) exhibits potent FABP4 inhibition (IC50 = 0.290 µM), highlighting the triazin-5-ol core's compatibility with enzyme binding. The target compound’s amino group could further modulate affinity .
- DHODH Inhibition : A pyrazole-substituted triazin-5-ol (Ev2) was synthesized as a dihydroorotate dehydrogenase (DHODH) inhibitor, suggesting the core’s versatility in targeting oxidoreductases .
Biological Activity
3-[(3-Chloro-4-methylphenyl)amino]-1,2,4-triazin-5-ol (CAS Number: 535981-62-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. It features a triazine ring system that is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study focusing on compounds similar to this compound, it was found that these compounds could inhibit the proliferation of human cancer cells such as HCT-116, HeLa, and MCF-7 with IC values below 100 µM .
Table 1: Cytotoxic Activity of Related Triazine Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-116 | 34 |
| Compound B | HeLa | 36 |
| Compound C | MCF-7 | 51 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased phosphatidylserine translocation and changes in mitochondrial membrane potential following treatment . Morphological assessments revealed dose-dependent apoptotic-like changes in treated cells.
Antibacterial Activity
In addition to anticancer properties, triazine derivatives have shown promising antibacterial activity. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Efficacy of Triazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 12 |
These findings indicate that modifications to the triazine scaffold can lead to enhanced antibacterial properties.
Pharmacological Applications
Beyond anticancer and antibacterial activities, this compound may exhibit other pharmacological effects. For instance, some derivatives have been investigated for their potential as anti-inflammatory agents. The presence of specific functional groups can influence their interaction with inflammatory pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of triazine derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of triazine compounds against various cancer cell lines. The results showed that modifications to the phenyl ring significantly affected cytotoxicity levels.
- Case Study on Antibacterial Activity : Another investigation focused on the antibacterial properties of triazine derivatives against resistant bacterial strains. The study concluded that certain derivatives could serve as lead compounds for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
